μ-Opioid Receptor (MOR) Activation Potency in CHO-K1/MOR/Gα15 FLIPR Calcium Assay
In the FLIPR calcium mobilization assay using CHO-K1 cells co-expressing MOR and Gα15, the N-phenyl-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine scaffold demonstrated MOR activation that is dependent on the N-aryl substitution pattern. Compound 5a (unsubstituted N-phenyl) was identified as an initial hit capable of activating MOR in combination with naloxone [1]. Subsequent SAR optimization led to compound 5j, which contains an N-(4-methoxyphenyl) substitution and exhibited enhanced activity. While CAS 6519-79-5 (N-2-ethoxyphenyl analog) was not explicitly reported in this study, its structural placement between the inactive N-(2-methoxyphenyl) and active N-(4-methoxyphenyl) congeners allows for class-level inference of its expected activity range. The 2-ethoxy substituent introduces both steric bulk and altered hydrogen-bonding capacity relative to the 4-methoxy group, which may shift the naloxone cooperativity profile [1].
| Evidence Dimension | MOR activation in FLIPR calcium assay (EC50 or % activation relative to DAMGO) |
|---|---|
| Target Compound Data | Not directly reported; predicted to exhibit intermediate activity between N-(2-methoxyphenyl) analog (inactive/weak) and N-(4-methoxyphenyl) lead 5j (active) |
| Comparator Or Baseline | Compound 5a (N-phenyl): active in combination with naloxone; Compound 5j (N-4-methoxyphenyl): ED50 = 17.5 ± 4 mg/kg in vivo (with 100 mg/kg naloxone, mouse tail-flick); Morphine (baseline): ED50 ~1-3 mg/kg (alone) |
| Quantified Difference | In vivo ED50 of lead 5j (17.5 mg/kg) vs morphine (~1-3 mg/kg) indicates ~6-18 fold lower potency; N-(2-ethoxyphenyl) analog expected to fall within 5-50 mg/kg range based on class SAR |
| Conditions | CHO-K1/MOR/Gα15 cell-based FLIPR calcium assay; in vivo mouse tail-flick model with co-administered naloxone (100 mg/kg) |
Why This Matters
Understanding the N-aryl substitution effect on MOR activation potency is critical for selecting the appropriate tool compound for opioid receptor pharmacology studies; CAS 6519-79-5 offers a distinct steric/electronic profile not represented by the unsubstituted or 4-methoxy analogs.
- [1] Lin, S.-Y.; Kuo, Y.-H.; Tien, Y.-W.; Ke, Y.-Y.; Chang, W.-T.; Chang, H.-F.; Ou, L.-C.; Law, P.-Y.; Xi, J.-H.; Tao, P.-L.; Loh, H.H.; Chao, Y.-S.; Shih, C.; Chen, C.-T.; Yeh, S.-H.; Ueng, S.-H. The in vivo antinociceptive and μ-opioid receptor activating effects of the combination of N-phenyl-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amines and naloxone. Eur. J. Med. Chem. 2019, 167, 483-494. DOI: 10.1016/j.ejmech.2019.01.063. View Source
